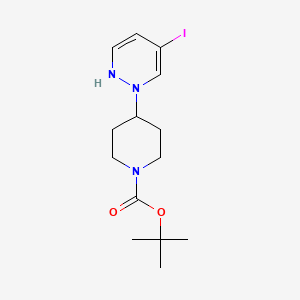

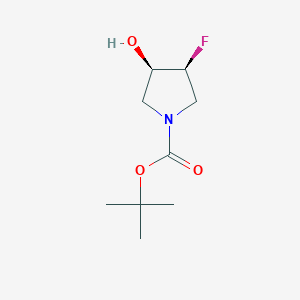

叔丁基 4-(5-碘哒嗪-1(2H)-基)哌啶-1-羧酸酯

描述

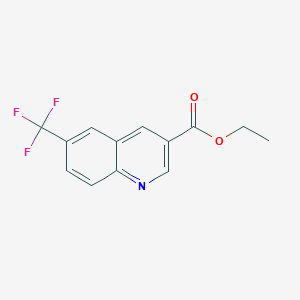

Tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate, also known as 5-Iodo-2,3-dihydropyridazin-4-one, is an organic compound that has been widely studied in recent years due to its unique properties. It has been found to have a wide range of applications, including in organic synthesis, drug discovery, and materials science.

科学研究应用

Application in Medicinal Chemistry

Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . These compounds were tested for their anti-inflammatory effect .

Methods of Application

The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells . The compounds were screened for their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Results or Outcomes

Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production . Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively . Compounds 8d and 9k exhibited high cytokines inhibition ≥60% . Compound 9k activity on iNOS and COX-2 proteins level, pro-inflammatory mediators and cytokines was determined and showed remarkable inhibition for both proteins level .

Application in Organic Chemistry

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives, has been achieved .

Methods of Application

The new compounds were synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Results or Outcomes

The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .

实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?

Application in Biomedical Engineering

Field

This application falls under the field of Biomedical Engineering .

Summary of the Application

Zwitterionic dendrimers that are highly charged while having zero net charge have been designed and synthesized . These dendrimers are potential candidates for biomedical applications .

Methods of Application

The synthesis of charge-neutral carboxybetaine and sulfobetaine zwitterionic dendrimers was fully optimized .

Results or Outcomes

The various zwitterionic dendrimers were extensively characterized . They are potential candidates for biomedical applications .

Application in Drug Delivery

Field

This application falls under the field of Drug Delivery .

Summary of the Application

Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were successfully photopolymerised and characterised .

Methods of Application

The hydrogels were characterised using modulated differential scanning calorimetry (MDSC) for their glass transition and phase transition temperatures .

Results or Outcomes

The proposed hydrogel system could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .

Application in Organic Electronics

Field

This application falls under the field of Organic Electronics .

Summary of the Application

A series of materials based on terpolymer structures were designed and synthesized for organic thin-film transistor (OTFT) device applications .

Methods of Application

The polymers were obtained by polymerization of three monomers relying on the Stille coupling reaction .

Results or Outcomes

The polymers shared comparable molecular weights, with the main structural difference .

属性

IUPAC Name |

tert-butyl 4-(4-iodo-1H-pyridazin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)17-8-5-12(6-9-17)18-10-11(15)4-7-16-18/h4,7,10,12,16H,5-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHGDQWPWOCYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856236 | |

| Record name | tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate | |

CAS RN |

1245646-75-6 | |

| Record name | 1,1-Dimethylethyl 4-(5-iodo-1(2H)-pyridazinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245646-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1401593.png)

![4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1401600.png)

![Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1401603.png)

![2-Oxa-8-azaspiro[4.5]decane oxalate](/img/structure/B1401615.png)